hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid

Lipophilicity Positional isomerism Permeability

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid (CAS 1564623-47-7) is a saturated, fused bicyclic heterocycle combining a pyrrolidine ring with a morpholine ring in a [2,1-c] junction, bearing a carboxylic acid at the 3-position. With a molecular formula C₈H₁₃NO₃ and molecular weight 171.19 g/mol, this compound belongs to the pyrrolo[2,1-c][1,4]oxazine class and serves as a conformationally constrained amino acid surrogate or building block for the synthesis of bioactive molecules and chemical probes.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
Cat. No. B13271564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1CC2COC(CN2C1)C(=O)O
InChIInChI=1S/C8H13NO3/c10-8(11)7-4-9-3-1-2-6(9)5-12-7/h6-7H,1-5H2,(H,10,11)
InChIKeyNRYMHFYVXHFGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic Acid – Fused Bicyclic Amino Acid Scaffold for Medicinal Chemistry and Chemical Biology Procurement


Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid (CAS 1564623-47-7) is a saturated, fused bicyclic heterocycle combining a pyrrolidine ring with a morpholine ring in a [2,1-c] junction, bearing a carboxylic acid at the 3-position . With a molecular formula C₈H₁₃NO₃ and molecular weight 171.19 g/mol, this compound belongs to the pyrrolo[2,1-c][1,4]oxazine class and serves as a conformationally constrained amino acid surrogate or building block for the synthesis of bioactive molecules and chemical probes .

Why Generic Substitution of Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic Acid Fails: Positional Isomerism and Scaffold Rigidity Matter


The pyrrolo[2,1-c]morpholine scaffold cannot be arbitrarily replaced by monocyclic amino acids such as proline or morpholine-3-carboxylic acid because the fused bicyclic system locks the relative orientation of the amine and carboxylic acid pharmacophores, directly impacting molecular recognition, conformational entropy, and metabolic stability [1]. Even among positional isomers, substitution at the 3-position versus the 7-position yields a measurable difference in computed lipophilicity (XLogP −2.2 vs. −2.7) and predicted pKa, which will alter solubility, permeability, and protein-binding profiles . Procurement without attending to these structural nuances risks selecting a building block that fails to recapitulate the desired potency, selectivity, or pharmacokinetic properties in downstream lead series.

Quantitative Differentiation of Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic Acid Versus Closest Analogs


Lipophilicity Shift: 3-Carboxylic Acid vs. 7-Carboxylic Acid Positional Isomer

The 3-carboxylic acid regioisomer exhibits a computed XLogP3-AA of −2.2, whereas the 7-carboxylic acid positional isomer (CAS 1891158-95-4) exhibits a more polar XLogP of −2.7 . This ΔXLogP of +0.5 log units indicates that the 3-substituted isomer is approximately 3-fold more lipophilic, a difference that can translate into improved passive membrane permeability in cell-based assays.

Lipophilicity Positional isomerism Permeability

Scaffold Conformational Restriction: Fused Bicyclic vs. Monocyclic Morpholine-3-carboxylic Acid

The target compound possesses a fused bicyclic core (pyrrolidine + morpholine) with two stereocenters and a single rotatable bond between the ring system and the carboxylic acid group . In contrast, morpholine-3-carboxylic acid (CAS 106825-81-4) is a monocyclic analog with a higher TPSA (58.56 Ų vs. 49.8 Ų) and a less negative LogP (−0.61 to −1.37, depending on measurement) [1], but lacks the conformational constraint provided by the fused pyrrolidine ring. The bicyclic scaffold reduces the number of accessible low-energy conformers, which can enhance binding affinity by pre-organizing the pharmacophore and reducing entropic penalty upon target engagement.

Conformational restriction Scaffold hopping Rigidification

Functional Group Versatility: Carboxylic Acid vs. Carbothioamide (TH588) for Derivatization Chemistry

The free carboxylic acid of the target compound enables direct participation in amide bond formation, esterification, and reduction chemistries without requiring deprotection or functional group interconversion steps. The carbothioamide analog (TH588, hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide), although a potent MTH1 inhibitor with an IC₅₀ of 5 nM [1], carries a thioamide group that is chemically less versatile for library synthesis. The carboxylic acid handle is compatible with >95% of standard amide coupling protocols used in medicinal chemistry, whereas thioamides require specialized conditions and often exhibit lower yields in diversification reactions [2].

Derivatization Amide coupling Building block versatility

Stereochemical Complexity: Racemic Mixture with Two Undefined Stereocenters Enables Dual Exploration of Enantiomers

The target compound (CAS 1564623-47-7) is supplied as a racemic mixture containing two undefined atom stereocenters, yielding up to four potential stereoisomers . In contrast, the enantiopure (3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid (CAS 1821818-54-5) is available only as a single, defined stereoisomer . For early-stage SAR exploration, the racemic mixture allows simultaneous screening of multiple stereoisomers in a single procurement, providing broader initial coverage of stereochemical space at a fraction of the cost of purchasing individual enantiomers separately.

Stereochemistry Enantiomer exploration SAR studies

Differences in Predicted Acid Dissociation Constant (pKa) Between 3- and 7-Carboxylic Acid Isomers Affect Ionization State at Physiological pH

The predicted pKa of the carboxylic acid group in the 7-positional isomer is reported as 3.79 ± 0.20, while the 3-carboxylic acid isomer (target compound) is expected to exhibit a distinct pKa due to the altered electronic environment from the morpholine ring oxygen proximity . The 3-carboxylic acid scaffold places the carboxyl group adjacent to the morpholine oxygen, which can influence both the acid dissociation constant and the hydrogen-bonding network with biological targets. This subtle electronic difference can alter the fraction of ionized species at pH 7.4, impacting solubility, passive permeability, and target engagement.

pKa Ionization state Drug-likeness

Bicyclic Scaffold Provides Superior Metabolic Stability Compared to Proline in Peptidomimetic Contexts (Class-Level Inference)

As a class, fused bicyclic amino acid surrogates resist proteolytic degradation more effectively than their monocyclic counterparts such as proline (TPSA 49.3 Ų, XLogP −2.5) [1]. The pyrrolo[2,1-c]morpholine scaffold introduces an additional heteroatom (oxygen in the morpholine ring) and increased steric bulk relative to proline, which can hinder recognition by peptidases and cytochrome P450 enzymes. While direct metabolic stability data for this specific compound are not yet available at the time of writing, the class-level inference is supported by numerous literature precedents demonstrating that bicyclic amino acid scaffolds exhibit extended half-lives in microsomal and plasma stability assays compared to proline [2].

Metabolic stability Peptidomimetic Proline surrogate

Optimal Procurement Scenarios for Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic Acid Based on Quantitative Evidence


Fragment-Based Lead Generation Requiring Conformationally Constrained Amino Acid Surrogates

The fused bicyclic scaffold with a TPSA of 49.8 Ų and XLogP of −2.2 positions this compound within favorable fragment-like property space (MW < 200, TPSA < 60 Ų, −3 < LogP < 3). Fragment screening libraries seeking to explore novel 3D chemical space beyond flat heterocycles should prioritize this building block over monocyclic analogs such as morpholine-3-carboxylic acid (TPSA 58.56 Ų, less favorable permeability) for identifying initial hits with improved ligand efficiency metrics.

Parallel Library Synthesis via Automated Amide Coupling Platforms

The free carboxylic acid functionality enables direct use in high-throughput amide coupling workflows without pre-activation or protecting group manipulation, in contrast to the carbothioamide analog TH588 which requires specialized coupling conditions . Procurement of the 3-carboxylic acid racemate (CAS 1564623-47-7) for automated library production allows simultaneous exploration of multiple stereoisomers, maximizing the chemical diversity generated per compound plate [1].

Peptidomimetic Design for Improving Oral Bioavailability of Peptide Leads

When replacing proline residues in peptide lead series, the pyrrolo[2,1-c]morpholine scaffold offers a structurally rigid, oxygen-containing alternative that may enhance metabolic stability through both steric shielding and electronic modulation . The lower TPSA compared to monocyclic morpholine-3-carboxylic acid (49.8 vs. 58.56 Ų) predicts improved passive intestinal absorption, an essential parameter for oral peptide mimetics [1].

Stereochemical SAR Exploration in Academic Drug Discovery Programs

The racemic nature of the target compound (2 undefined stereocenters) provides a cost-effective entry point for academic labs to evaluate the activity contribution of individual stereoisomers before investing in chiral separation or asymmetric synthesis . Once activity is confirmed, procurement of the single enantiomer (3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid (CAS 1821818-54-5) can be pursued for confirmatory studies.

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